molecular formula C21H22N2 B5086418 (3,3-diethyl-3,4-dihydro-1(2H)-isoquinolinylidene)(phenyl)acetonitrile

(3,3-diethyl-3,4-dihydro-1(2H)-isoquinolinylidene)(phenyl)acetonitrile

Cat. No. B5086418
M. Wt: 302.4 g/mol
InChI Key: LNESIBMQBHSVCS-FMQUCBEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,3-diethyl-3,4-dihydro-1(2H)-isoquinolinylidene)(phenyl)acetonitrile, commonly known as DIQPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DIQPA is a heterocyclic compound that consists of an isoquinoline ring and a phenylacetonitrile group.

Scientific Research Applications

DIQPA has been found to have potential applications in various scientific research fields, including medicinal chemistry, neuroscience, and biochemistry. In medicinal chemistry, DIQPA has been studied as a potential lead compound for the development of new drugs that target specific receptors in the brain. In neuroscience, DIQPA has been used as a tool to study the function of certain neurotransmitter receptors. In biochemistry, DIQPA has been used to study the interactions between proteins and ligands.

Mechanism of Action

The mechanism of action of DIQPA is not fully understood. However, it is known to act as a ligand for certain receptors in the brain, including the dopamine D2 receptor and the sigma-1 receptor. DIQPA has also been found to inhibit the uptake of dopamine and norepinephrine in the brain.
Biochemical and Physiological Effects:
DIQPA has been found to have various biochemical and physiological effects. In animal studies, DIQPA has been shown to increase locomotor activity and induce stereotypic behaviors. DIQPA has also been found to have anxiolytic and antidepressant-like effects. In vitro studies have shown that DIQPA can inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using DIQPA in lab experiments is its high potency and selectivity for certain receptors. However, DIQPA is also known to have low solubility in water, which can make it difficult to administer in certain experiments. Additionally, DIQPA has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well understood.

Future Directions

There are several future directions for research on DIQPA. One area of interest is the development of new drugs based on the structure of DIQPA. Another area of interest is the study of DIQPA's effects on other receptors and neurotransmitter systems in the brain. Additionally, more research is needed to understand the safety and efficacy of DIQPA in humans.

Synthesis Methods

The synthesis of DIQPA involves the reaction of 3,4-dihydroisoquinoline with ethyl chloroacetate, followed by the reaction of the resulting product with phenylacetonitrile. The final product is obtained after purification using column chromatography.

properties

IUPAC Name

(2Z)-2-(3,3-diethyl-2,4-dihydroisoquinolin-1-ylidene)-2-phenylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2/c1-3-21(4-2)14-17-12-8-9-13-18(17)20(23-21)19(15-22)16-10-6-5-7-11-16/h5-13,23H,3-4,14H2,1-2H3/b20-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNESIBMQBHSVCS-FMQUCBEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC2=CC=CC=C2C(=C(C#N)C3=CC=CC=C3)N1)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1(CC2=CC=CC=C2/C(=C(/C#N)\C3=CC=CC=C3)/N1)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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